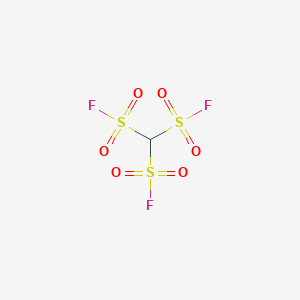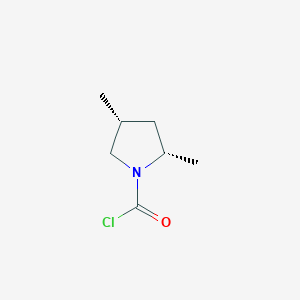
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of (2S,4R)-2,4-Dimethylpyrrolidine with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which then converts to the desired carbonyl chloride. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
化学反应分析
Types of Reactions
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (2S,4R)-2,4-Dimethylpyrrolidine and hydrochloric acid.
Reduction: The carbonyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
科学研究应用
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drugs targeting specific molecular pathways, including anti-cancer and anti-inflammatory agents.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride depends on its specific application. In general, the compound interacts with molecular targets through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,4R)-2,4-Dimethylpyrrolidine: The parent compound without the carbonyl chloride group.
(2S,4R)-2,4-Dimethylpyrrolidine-1-carboxylic acid: The carboxylic acid derivative.
(2S,4R)-2,4-Dimethylpyrrolidine-1-methanol: The alcohol derivative.
Uniqueness
(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This reactivity, combined with its chiral nature, makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
属性
CAS 编号 |
73291-04-0 |
|---|---|
分子式 |
C7H12ClNO |
分子量 |
161.63 g/mol |
IUPAC 名称 |
(2S,4R)-2,4-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI 键 |
SIQKTWNLFWXTDW-RITPCOANSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](N(C1)C(=O)Cl)C |
规范 SMILES |
CC1CC(N(C1)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


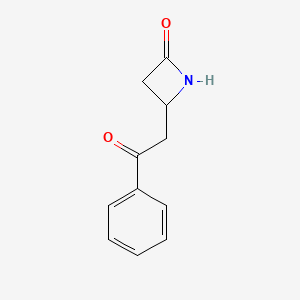
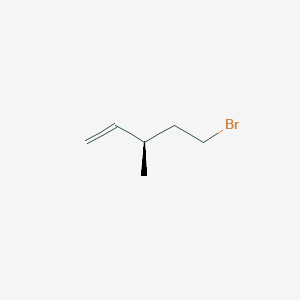



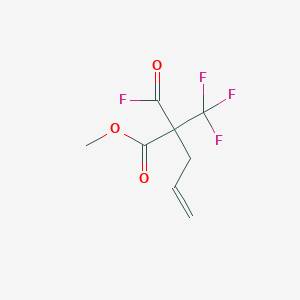

![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
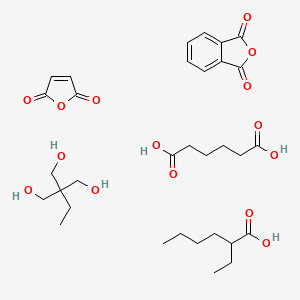

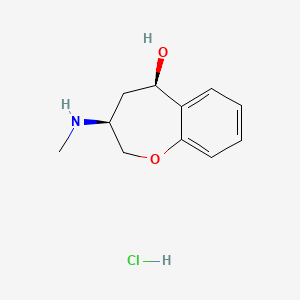
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
